molecular formula C14H11BrN2O4 B5203171 N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide

N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide

Cat. No. B5203171
M. Wt: 351.15 g/mol
InChI Key: KNRBXQGBJBLXMF-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide (BNPMB) is a chemical compound that has been widely used in scientific research due to its unique properties. BNPMB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is overexpressed in many types of cancer. In neuroscience, this compound has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, this compound has been used to investigate the effects of PKC inhibition on vascular smooth muscle contraction and relaxation.

Mechanism of Action

N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. PKC plays a key role in many signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting PKC, this compound can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context and the signaling pathways that are affected by PKC inhibition. In cancer cells, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In neurons, this compound can enhance synaptic plasticity and memory formation by modulating the activity of PKC isoforms. In vascular smooth muscle cells, this compound can cause relaxation by inhibiting the PKC-mediated phosphorylation of myosin light chain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments is its high potency and specificity for PKC inhibition. This compound has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and optimize the experimental conditions when using this compound in lab experiments.

Future Directions

There are several future directions for the research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide. One direction is to investigate the role of PKC isoforms in different cellular processes and diseases, and to develop isoform-specific PKC inhibitors. Another direction is to explore the potential therapeutic applications of this compound and other PKC inhibitors in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of novel synthetic methods for this compound and related compounds could lead to the discovery of new PKC inhibitors with improved properties.
In conclusion, this compound is a potent and specific inhibitor of PKC that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of PKC in various cellular processes and diseases. However, it is important to consider the advantages and limitations of using this compound in lab experiments and to optimize the experimental conditions accordingly. Future research on this compound and related compounds could lead to the discovery of new PKC inhibitors with improved properties and therapeutic potential.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide involves the reaction of 2-bromo-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-7-4-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRBXQGBJBLXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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